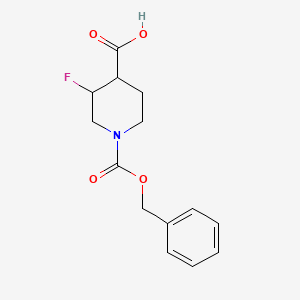

1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

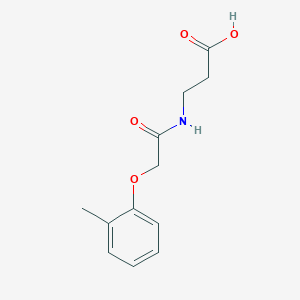

“1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 . It is a derivative of piperidine, a heterocyclic organic compound . The benzyloxy carbonyl group (benzyl ester) in the compound is a protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a benzyloxy carbonyl group . The exact 3D structure and other details might require more advanced techniques like X-ray crystallography or NMR spectroscopy for determination.Chemical Reactions Analysis

Carboxylic acids, such as the one present in this compound, can undergo a variety of reactions. They can react with alcohols to form esters in a process called Fischer esterification . They can also be converted into acid chlorides by treatment with thionyl chloride .科学的研究の応用

Suzuki–Miyaura Cross-Coupling

1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid: can be utilized in the Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The compound’s stability and functional group tolerance make it suitable for creating diverse chemical structures under mild conditions .

Prolidase Inhibition

This compound acts as a potent inhibitor of prolidase , which is an enzyme that cleaves dipeptides with C-terminal prolyl and hydroxyprolyl residues. Its inhibition is significant in the study of certain medical conditions and the development of therapeutic agents .

Synthesis of β-Alanine Derivatives

The compound is used in synthesizing derivatives of β-Alanine, a naturally occurring beta amino acid. This application is crucial in the development of pharmaceuticals and the study of amino acid metabolism .

Organic Synthesis

In organic synthesis, this compound can be a key intermediate for the preparation of various organic molecules. Its reactive carboxylic acid group allows for further functionalization and incorporation into larger, more complex structures .

Nanotechnology

The carboxylic acid group present in this compound can assist in the surface modification of materials in nanotechnology. This application is important for creating functional nanomaterials with specific properties .

Peptide Synthesis

This compound is valuable in peptide synthesis, particularly for introducing fluorinated amino acids into peptides. Fluorinated compounds have unique properties that are beneficial in medicinal chemistry .

Enzyme Mechanism Studies

Due to its structural features, the compound can be used to study enzyme mechanisms, especially those involving fluorinated substrates. Understanding these mechanisms is vital for designing enzyme inhibitors .

Material Science

The benzyloxy and fluoropiperidine groups in the compound can be used to modify materials, potentially leading to the development of new materials with enhanced properties for various industrial applications .

Safety and Hazards

特性

IUPAC Name |

3-fluoro-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-12-8-16(7-6-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRHMRLLMPLETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2855271.png)

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)